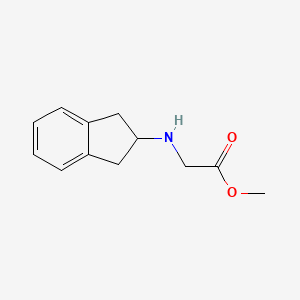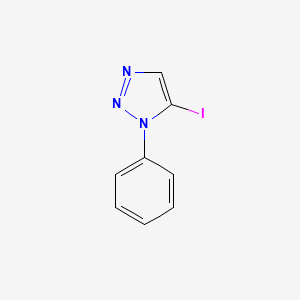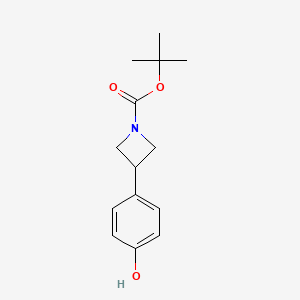![molecular formula C15H23Cl2FN2 B13546798 4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride is a chemical compound that features a pyrrolidine ring and a piperidine ring, both of which are nitrogen-containing heterocycles. The presence of a fluorophenyl group adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride typically involves the reaction of 4-fluorophenylamine with piperidine derivatives. One common method includes the use of microwave-assisted synthesis, where 4-fluorophenylamine is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of diethylene glycol monomethyl ether under microwave irradiation . The reaction is carried out at a power of 800W for 3 minutes, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.
4-(1-pyrrolidinyl)piperidine: Similar in having both pyrrolidine and piperidine rings but lacks the fluorophenyl group.
Uniqueness
4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride is unique due to the combination of its structural features, including the fluorophenyl group, pyrrolidine ring, and piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H23Cl2FN2 |
|---|---|
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine;dihydrochloride |
InChI |
InChI=1S/C15H21FN2.2ClH/c16-14-1-3-15(4-2-14)18-10-7-13(11-18)12-5-8-17-9-6-12;;/h1-4,12-13,17H,5-11H2;2*1H |
Clé InChI |
JKARZTVVQLFKSI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2CCN(C2)C3=CC=C(C=C3)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide](/img/structure/B13546725.png)


![5-tert-butyl3a-ethylhexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B13546772.png)


![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)

![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B13546802.png)
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)

![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)

